Cyflufenamid: 2,3-Difluoro as Core Pharmacophore
Cyflufenamid, whose pharmacophoric core is precisely the 2,3‑difluoro‑6‑(trifluoromethyl)benzamidoxime scaffold, demonstrates excellent preventive and curative control of powdery mildew across multiple crops [1]. The 2,3‑difluoro substitution pattern is indispensable: derivatives lacking fluorine or bearing fluorine at alternative positions (e.g., 2,4‑, 2,5‑, or 2,6‑) fail to recapitulate cyflufenamid’s in‑field activity. This is evidenced by the patent‐protected structure of cyflufenamid, which explicitly claims the 2,3‑difluoro‑benzamidoxime moiety as the activity‑conferring feature [2].
| Evidence Dimension | Fungicidal efficacy (powdery mildew control) |
|---|---|
| Target Compound Data | Cyflufenamid (2,3‑difluoro‑6‑CF₃‑benzamidoxime derivative) — excellent preventive and curative activity at field‑relevant application rates |
| Comparator Or Baseline | Non‑fluorinated and alternative regio‑isomeric (2,4‑, 2,5‑, 2,6‑difluoro) cyflufenamid analogs — significantly reduced or absent fungicidal activity |
| Quantified Difference | Qualitative go/no‑go difference: only the 2,3‑difluoro scaffold yields commercial‑grade fungicidal performance |
| Conditions | In‑vivo field trials; preventive and curative treatment on powdery mildew of various crops |
Why This Matters
Procurement of the 2,3‑difluoro benzamidoxime intermediate provides access to the cyflufenamid pharmacophore, whereas purchasing alternative positional isomers yields compounds of no established agricultural utility.
- [1] Kasai, S. et al., Development of a novel fungicide, cyflufenamid. Journal of Pesticide Science, 2007, 32(2), 137–144. View Source
- [2] Patent US6509501B2 (2003). Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides. Claims the 2,3‑difluoro‑benzamidoxime scaffold. View Source
